Buscopan -

Buscopan

Catalog Number: EVT-14121840
CAS Number:
Molecular Formula: C21H30BrNO4
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antimuscarinic quaternary ammonium derivative of scopolamine used to treat cramps in gastrointestinal, urinary, uterine, and biliary tracts, and to facilitate radiologic visualization of the gastrointestinal tract.
Overview

Buscopan is the trade name for the pharmaceutical compound scopolamine butylbromide, a quaternary ammonium derivative of scopolamine. It is primarily used as an antispasmodic agent, effective in alleviating abdominal cramps and other gastrointestinal spasms. The compound is classified as an anticholinergic drug, which works by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscle.

Source and Classification

Scopolamine butylbromide is derived from scopolamine, a natural alkaloid obtained from plants of the Solanaceae family, such as henbane and belladonna. In terms of classification, it falls under the category of antispasmodics and muscarinic antagonists. Its chemical formula is C17H22BrN1O4C_{17}H_{22}BrN_{1}O_{4}, and it has a molecular weight of approximately 366.27 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of scopolamine butylbromide typically involves the reaction between scopolamine and n-butyl bromide. Two notable methods for its synthesis include:

  1. Heating under reflux: Scopolamine is reacted with n-butyl bromide in a solvent such as acetonitrile or tetrahydrofuran at elevated temperatures (around 65-85 °C) for extended periods (up to 120 hours). This method has been reported to yield approximately 65% of the desired product when optimized .
  2. Crystallization: After the reaction, the crude product undergoes purification through recrystallization from ethanol or methanol, enhancing the purity of scopolamine butylbromide .

Chemical Equation

The general reaction can be represented as follows:

Scopolamine+n butyl bromideScopolamine butylbromide+By products\text{Scopolamine}+\text{n butyl bromide}\rightarrow \text{Scopolamine butylbromide}+\text{By products}
Molecular Structure Analysis

Structure and Data

Scopolamine butylbromide features a complex molecular structure characterized by a tropane ring system. The structural formula can be represented as follows:

  • Tropane Ring: A bicyclic structure that includes a nitrogen atom.
  • Butyl Group: Attached to the nitrogen atom, providing its quaternary ammonium characteristic.

The molecular structure can be visualized in a 3D model, which shows the arrangement of atoms and bonds that contribute to its pharmacological properties.

Key Data

  • Molecular Weight: 366.27 g/mol
  • Melting Point: Approximately 110 °C
  • Solubility: Soluble in water and alcohols, sparingly soluble in non-polar solvents.
Chemical Reactions Analysis

Reactions and Technical Details

  1. Hydrolysis Reaction:
    Scopolamine butylbromide+H2OScopolamine+n butyl bromide\text{Scopolamine butylbromide}+H_2O\rightarrow \text{Scopolamine}+\text{n butyl bromide}

This reaction is generally slow and requires specific conditions to proceed significantly.

Mechanism of Action

Process and Data

The mechanism of action for scopolamine butylbromide involves blocking muscarinic acetylcholine receptors in the gastrointestinal tract. By inhibiting these receptors, it reduces smooth muscle contractions, thereby alleviating spasms. The process can be summarized as follows:

  1. Receptor Binding: Scopolamine butylbromide binds to muscarinic receptors, preventing acetylcholine from exerting its effects.
  2. Reduced Motility: This inhibition leads to decreased motility in the gastrointestinal tract, providing relief from cramping and spasms.

Data from pharmacological studies indicate that scopolamine butylbromide has a rapid onset of action, typically within 30 minutes after administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter
  • pH: Typically neutral when dissolved in water.

Chemical Properties

Relevant data indicates that scopolamine butylbromide retains efficacy for several years when stored properly .

Applications

Scientific Uses

Buscopan is widely used in clinical settings for various applications:

  • Antispasmodic Treatment: Primarily used to relieve abdominal pain due to cramping.
  • Preoperative Medication: Administered before surgical procedures to reduce gastrointestinal motility.
  • Diagnostic Procedures: Utilized during certain diagnostic imaging tests to minimize bowel movement interference.

In addition to these uses, ongoing research explores potential applications in treating other conditions involving smooth muscle spasms beyond the gastrointestinal tract .

Mechanisms of Action and Pharmacodynamic Profiling

Antimuscarinic Receptor Interactions and Selectivity Patterns

Hyoscine butylbromide (Buscopan) exerts its primary pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. As a quaternary ammonium anticholinergic agent, it demonstrates high binding affinity for the M3 muscarinic receptor subtype, which is predominantly expressed on gastrointestinal smooth muscle cells [1] [3]. This receptor subtype mediates acetylcholine-induced smooth muscle contraction via Gq-protein coupled signaling pathways that increase intracellular calcium concentrations [5] [8].

The compound's receptor selectivity profile reveals a distinct binding pattern:

Table 1: Muscarinic Receptor Binding Affinity Profile of Hyoscine Butylbromide

Receptor SubtypePrimary Tissue LocationBinding AffinityFunctional Consequence
M3GI smooth muscleHigh affinitySpasmolytic effect
M2Cardiac tissueModerate affinityTachycardia (minimal)
M1CNS neuronsLow affinityNegligible CNS effects
M4/M5Various tissuesMinimal interactionLimited clinical relevance

Pharmacodynamic studies demonstrate that hyoscine butylbromide binds to muscarinic M3 receptors with approximately 20-fold greater potency than to M2 receptors [1]. This relative selectivity explains its potent spasmolytic effects on gastrointestinal smooth muscle with minimal cardiac effects at therapeutic doses. The molecular basis for this selectivity lies in the compound's rigid bicyclic structure, which creates optimal steric compatibility with the M3 receptor's binding pocket [5]. Despite this preferential binding, it's important to note that hyoscine butylbromide is not absolutely subtype-selective, as evidenced by its moderate affinity for M2 receptors in cardiac tissue, which may contribute to occasional reports of tachycardia [1] [10].

Ganglionic Blockade Effects in Smooth Muscle Modulation

Beyond its antimuscarinic actions, hyoscine butylbromide exhibits significant nicotinic receptor antagonism at autonomic ganglia within the visceral wall. This dual mechanism—muscarinic receptor blockade at the effector organ level and ganglionic transmission inhibition—creates a comprehensive spasmolytic effect [5] [10]. The ganglionic blockade occurs through competitive inhibition of acetylcholine at postganglionic nicotinic receptors, effectively interrupting neural transmission in both parasympathetic and sympathetic pathways regulating gastrointestinal motility [10].

The pharmacological significance of this dual mechanism includes:

  • Complementary inhibition: Muscarinic blockade prevents acetylcholine action at the neuromuscular junction, while ganglionic blockade reduces acetylcholine release from presynaptic neurons
  • Broad-spectrum activity: Effective against both neurogenic (nerve-mediated) and myogenic (muscle-originated) spasms
  • Enhanced efficacy: Particularly beneficial in conditions with hyperactive bowel reflexes where neural signaling amplification occurs

Electrophysiological studies reveal that hyoscine butylbromide reduces the amplitude of excitatory postsynaptic potentials in myenteric ganglia by 60-75% at therapeutic concentrations [5]. This ganglion-blocking action is concentration-dependent and becomes clinically relevant at plasma concentrations exceeding 0.5 ng/mL, which are achievable through intravenous administration but rarely reached with oral dosing due to limited systemic absorption [10].

Functional Pathways in Gastrointestinal Spasmolytic Activity

Hyoscine butylbromide modulates gastrointestinal motility through multiple integrated pathways that target calcium signaling dynamics in smooth muscle cells. Following M3 receptor blockade, the primary mechanism involves inhibition of phospholipase C (PLC) activation, thereby reducing inositol trisphosphate (IP3)-mediated calcium release from sarcoplasmic reticulum stores [3] [5]. This molecular interruption prevents the calcium-calmodulin complex formation necessary for myosin light chain kinase activation and subsequent smooth muscle contraction [8].

Table 2: Spasmolytic Mechanisms Across Gastrointestinal Regions

GI SegmentPrimary Spasmolytic MechanismOnset of ActionClinical Effect
EsophagusM3 antagonism + ganglionic blockade10-15 min (IV)Reduced esophageal spasms
StomachM3 receptor blockade15-20 min (IV)Antispasmodic in pyloric region
Small intestineDual muscarinic/ganglionic blockade5-10 min (IV)Reduced peristaltic amplitude
ColonGanglionic blockade predominance10-15 min (IV)Reduced high-amplitude propagating contractions
Biliary tractM3 receptor blockade5-10 min (IV)Relaxation of sphincter of Oddi

The functional outcomes of these mechanisms include:

  • Reduced contraction amplitude: Hyoscine butylbromide decreases the force of spontaneous phasic contractions by 60-80% in human jejunal segments in vitro [3]
  • Decreased contraction frequency: Colonic high-amplitude propagating contractions diminish by 40-50% following therapeutic dosing [4]
  • Altered motility patterns: Conversion of irregular, high-amplitude spasmodic activity to organized, low-amplitude propagating waves [9]

The localized action within the gastrointestinal tract is particularly noteworthy. Despite extremely low systemic bioavailability (<1% after oral administration), hyoscine butylbromide achieves effective concentrations in the intestinal wall through direct luminal contact and tissue binding [3] [10]. This topical activity explains its clinical efficacy despite negligible plasma concentrations, as the drug accumulates in intestinal smooth muscle at concentrations 50-100 times higher than simultaneous plasma levels [9].

Comparative Mechanistic Analyses with Tertiary vs. Quaternary Anticholinergics

The quaternary ammonium structure of hyoscine butylbromide fundamentally differentiates its pharmacodynamic profile from tertiary amine anticholinergics. This structural classification determines critical pharmacological properties including ionization state, lipid solubility, blood-brain barrier penetration, and consequently, therapeutic applications and side effect profiles [7] [9].

Table 3: Structural and Pharmacodynamic Comparison of Anticholinergic Agents

PropertyQuaternary Agents (Hyoscine Butylbromide)Tertiary Agents (Hyoscine Hydrobromide)
Chemical structurePermanent positive chargeTertiary amine (unionized at physiological pH)
Lipid solubilityLow (log P = -1.2)High (log P = 1.8)
Blood-brain barrier penetrationNegligible (<0.01% of plasma concentration)Significant (CSF:plasma ratio ~1:2)
Oral bioavailability<1%80-90%
Primary site of actionPeripheral tissuesCentral and peripheral nervous systems
Receptor selectivityM3 > M2 > M1Pan-muscarinic (non-selective)

The clinical implications of these differences are substantial:

  • Central nervous system effects: Quaternary ammonium compounds like hyoscine butylbromide demonstrate minimal CNS penetration due to their permanent positive charge and low lipid solubility. In contrast, tertiary amines such as hyoscine hydrobromide readily cross the blood-brain barrier and produce significant central effects including sedation, cognitive impairment, and anti-motion sickness activity [2] [6] [9].

  • Receptor interaction dynamics: The charged structure of quaternary compounds creates different allosteric binding properties at muscarinic receptors. While both classes compete with acetylcholine at the orthosteric binding site, the bulky quaternary structure of hyoscine butylbromide induces distinct conformational changes in the M3 receptor that may contribute to its prolonged duration of action despite relatively short plasma half-life (approximately 5 hours) [5] [10].

  • Selectivity profiles: Clinical studies comparing hyoscine hydrobromide and the selective M3 antagonist darifenacin demonstrate that non-selective muscarinic blockade is required for motion sickness prevention, as darifenacin showed significantly less efficacy despite comparable M3 affinity [2] [6]. This observation confirms that hyoscine butylbromide's peripheral selectivity makes it unsuitable for conditions requiring central muscarinic blockade.

  • Functional gastrointestinal effects: The 2018 Golding study demonstrated that darifenacin (M3-selective) reduced skin conductance (an index of sweating) similarly to hyoscine hydrobromide but showed only one-third the efficacy against motion sickness [2]. This finding supports the concept that hyoscine butylbromide's clinical efficacy in gastrointestinal disorders stems from its peripheral mechanism without central contributions.

Properties

Product Name

Buscopan

IUPAC Name

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C21H30BrNO4

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1

InChI Key

HOZOZZFCZRXYEK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.